REACTION_SMILES
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[CH2:17]([Br:18])[CH2:19][CH2:20][CH3:21].[CH2:1]([CH2:2][CH2:3][CH3:4])[Li:5].[CH2:6]1[CH2:7][S:8][CH2:9][S:10][CH2:11]1.[CH3:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[O:12]1[CH2:13][CH2:14][CH2:15][CH2:16]1>>[CH2:1]([CH2:2][CH2:3][CH3:4])[CH:9]1[S:8][CH2:7][CH2:6][CH2:11][S:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CSCSC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCCCC1SCCCS1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |